molecular formula C9H4Br2ClN B8481918 2,4-Dibromo-7-chloroquinoline

2,4-Dibromo-7-chloroquinoline

Cat. No. B8481918
M. Wt: 321.39 g/mol
InChI Key: RJYNNNOJMWTQPN-UHFFFAOYSA-N
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Patent
US08436015B2

Procedure details

Sodium methoxide (0.5 M in MeOH, 2.0 mL, 1.0 mmol) was added to a solution of 2,4-dibromo-7-chloroquinoline (341 mg, 1.06 mmol) in MeOH (7 mL). The mixture was refluxed for one hour then cooled to room temperature. The resulting precipitate was collected by filtration to afford the title compound as an off-white solid: 1H NMR (500 MHz, CDCl3): δ 8.00 (d, J=8.8 Hz, 1H); 7.85 (d, J=2.1 Hz, 1H); 7.40 (dd, J=8.8, 2.1 Hz, 1H); 7.22 (s, 1H); 4.04 (s, 3H); LC4 2.45 min. (M+H)=274.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Br[C:5]1[CH:14]=[C:13]([Br:15])[C:12]2[C:7](=[CH:8][C:9]([Cl:16])=[CH:10][CH:11]=2)[N:6]=1>CO>[Br:15][C:13]1[C:12]2[C:7](=[CH:8][C:9]([Cl:16])=[CH:10][CH:11]=2)[N:6]=[C:5]([O:2][CH3:1])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
341 mg
Type
reactant
Smiles
BrC1=NC2=CC(=CC=C2C(=C1)Br)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC2=CC(=CC=C12)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.